N-(3,3-Diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride is a synthetic compound primarily utilized in scientific research to investigate its potential therapeutic properties. [] It belongs to a class of compounds known as arylalkylamines, characterized by an aromatic ring (aryl group) connected to an alkyl chain containing an amine group. [] Its primary role in research revolves around its ability to modulate the activity of specific biological targets, offering insights into potential therapeutic applications.
The synthesis of N-(3,3-Diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride can be achieved through a multi-step process. One approach involves the reaction of 3,3-diphenylpropylamine with 1-ethyl-4-piperidone, followed by reduction of the resulting imine intermediate. [] Alternative synthetic routes may exist, utilizing different starting materials and reaction conditions.
N-(3,3-Diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride features a central piperidine ring substituted with an ethyl group at the nitrogen atom and a 3,3-diphenylpropyl chain at the 4-position. [] The molecule exists as a hydrochloride salt, indicating the protonation of the piperidine nitrogen. Structural analysis, possibly using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about bond lengths, angles, and spatial arrangement of atoms within the molecule.
N-(3,3-Diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride exhibits its biological activity by acting as a modulator of GABA(B) receptors. [] GABA(B) receptors are a type of G protein-coupled receptor that mediates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. [] The compound enhances the inhibitory effects of baclofen, a selective GABA(B) receptor agonist, indicating a potential to potentiate GABAergic neurotransmission. []
7.1. Modulation of GABA(B) Receptor Activity: N-(3,3-Diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has demonstrated its ability to enhance the effects of baclofen, a GABA(B) receptor agonist, in reducing dopamine neuron activity in the ventral tegmental area (VTA) of the brain. [] This region plays a crucial role in reward processing, motivation, and addiction. [] The compound's ability to modulate GABA(B) receptor activity suggests potential therapeutic applications in neurological and psychiatric disorders associated with dysregulated dopamine signaling, such as Parkinson's disease, schizophrenia, and addiction. []
7.2. Anti-Inflammatory and Analgesic Activity: Research suggests that derivatives of N-(3,3-Diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride, specifically (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides, exhibit analgesic and anti-inflammatory properties. [] This finding indicates the potential of this compound class as a starting point for developing novel pain relievers and anti-inflammatory agents.
7.3. Broad-Spectrum Antibacterial Activity: N-(3,3-Diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has shown promising broad-spectrum antibacterial activity against a range of bacteria, particularly those producing AB toxins. [] It disrupts the trafficking of these toxins within cells, effectively protecting them from intoxication. This activity highlights its potential as a lead compound for developing novel antibacterial therapies.
7.4. Antiviral Activity: Intriguingly, N-(3,3-Diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride also demonstrates antiviral properties, inhibiting viral infection in vitro against influenza A virus H1N1 and SARS-CoV-2. [] It accumulates in lung tissues after parenteral administration in mice, reducing the severity of influenza infection. This finding underscores its potential as a starting point for developing novel antiviral therapies.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1